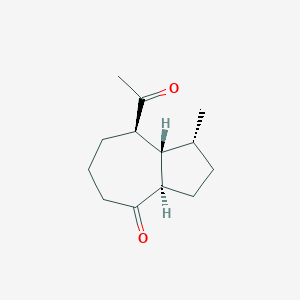
1,3-Dibromo-2-(chloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-(chloromethyl)benzene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of benzene, where two bromine atoms and one chloromethyl group are substituted at the 1, 3, and 2 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(chloromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dibromo-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,3-Dibromo-2-(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dibromo-2-(chloromethyl)benzene involves its interaction with molecular targets through various chemical reactions. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The bromine atoms can participate in halogen bonding and other interactions, influencing the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
1,3-Dibromobenzene: Similar structure but lacks the chloromethyl group.
1,2-Bis(chloromethyl)benzene: Contains two chloromethyl groups instead of bromine atoms.
α,α′-Dichloro-m-xylene: Another derivative with different halogen substitutions.
Uniqueness
1,3-Dibromo-2-(chloromethyl)benzene is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
特性
IUPAC Name |
1,3-dibromo-2-(chloromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXXGYGHMXZRRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole](/img/structure/B372408.png)
![(8a-[(acetyloxy)methyl]-5-methyl-6-oxo-2,3,4,6,7,8-hexahydro-1(1H)-naphthalenyl)methyl acetate](/img/structure/B372409.png)

![5-Cyano-7-isopropenyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-spiro-2'-[1,3]-dioxolane](/img/structure/B372413.png)
![{3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexen-1-yl}methyl benzoate](/img/structure/B372416.png)
![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)
![5,5,8a-Trimethyl-1-[(phenylsulfinyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde](/img/structure/B372419.png)






